Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 cannabinoid receptor. It exhibits nanomolar affinity for both rat brain and human CB1 receptors []. SR147778 antagonizes the effects of the cannabinoid agonist CP 55,940 in various in vitro and in vivo models, including mouse vas deferens contractions, adenylyl cyclase activity, and mitogen-activated protein kinase activity. It also effectively reduces ethanol or sucrose consumption in mice and rats and food intake in rats.
Relevance: SR147778 is structurally related to N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide through their shared pyrazole-3-carboxamide core. Both compounds feature substitutions at the 1, 4, and 5 positions of the pyrazole ring and an amide group at the 3 position. While the specific substituents differ, the core structure and potential for interaction with cannabinoid receptors make SR147778 a relevant comparison to the target compound. [https://www.semanticscholar.org/paper/a574fd4f616dc4a99684e0cfcb7146f60fdddbd4] []
Compound Description: TFC is a pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivative exhibiting significant antimicrobial and anti-proliferative activities []. It shows stronger inhibitory influence on breast cancer (MCF7) and liver cancer (HepG2) cell growth than the reference drug doxorubicin.
Relevance: Although structurally distinct from N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, TFC shares the critical 3-carboxamide functionality. Additionally, both compounds belong to broader heterocyclic classes with demonstrated biological activity, highlighting the potential pharmacological relevance of the target compound. [https://www.semanticscholar.org/paper/9ad143e181a97918b7fdd37f619dd057c98e719e] []
Compound Description: AM251 is a well-established CB1 cannabinoid receptor antagonist, frequently employed in research to investigate the role of the CB1 receptor in various physiological and behavioral processes [, , , , , , , , , , , , , ]. It has been shown to effectively block the effects of CB1 agonists, such as antinociception, hypothermia, and changes in gastrointestinal motility.
Relevance: AM251 shares a strong structural resemblance to N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. Both compounds feature a pyrazole ring substituted at the 1, 4, and 5 positions with a piperidinyl carboxamide group at the 3 position. The primary difference lies in the specific halogen and alkyl substituents on the phenyl and pyrazole rings. This high degree of structural similarity suggests that N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide may also interact with cannabinoid receptors, particularly CB1, potentially acting as an antagonist or agonist. [https://www.semanticscholar.org/paper/b32c28f051678d803827143baed06acd4cc08d45] [], [https://www.semanticscholar.org/paper/1cdd7fa21092ec47e42e8d653d32b77d876d33f0] [], [https://www.semanticscholar.org/paper/f7cbf94182fbcbf1a265d5a45153fa4a37f275be] [], [https://www.semanticscholar.org/paper/5a81a497c851cfb152438b75a4a064171498b0c7] [], [https://www.semanticscholar.org/paper/f568d672e411f783424d098eb585fd7cd8faeb8d] [], [https://www.semanticscholar.org/paper/81db322bee0b8565e48c2dfb5ff6a30a45ff3b5e] [], [https://www.semanticscholar.org/paper/bd54fc4fc1615d1874e4593541d12558d1a78358] [], [https://www.semanticscholar.org/paper/aa7411e59d2eae1c7fb3bdadf52381b65c176975] [], [https://www.semanticscholar.org/paper/cd7b8cd89896e50fbf9fc4b23ca511a574b13da3] [], [https://www.semanticscholar.org/paper/468a1a4092f5f22759618f925080ec264eb0ffb4] [], [https://www.semanticscholar.org/paper/2e4da843b7364cae798691c87639dde0a62ad45d] [], [https://www.semanticscholar.org/paper/a1a748b54d5f0ae760fdcd653f37ee4770ec7636] [], [https://www.semanticscholar.org/paper/23e2a071ec045a2d5531a793dada019b5f60c26d] [], [https://www.semanticscholar.org/paper/8483e1b37a82a4fbb67bb02ba836da25fbcb1fb9] []
Compound Description: SR141716, also known as Rimonabant, is a selective CB1 cannabinoid receptor antagonist that has been investigated for its potential therapeutic applications in obesity, smoking cessation, and alcoholism [, ]. It effectively blocks the effects of CB1 agonists, leading to a reduction in appetite, nicotine seeking behavior, and alcohol consumption.
Relevance: SR141716 exhibits a close structural similarity to N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. Both compounds share the pyrazole-3-carboxamide core and possess a piperidinyl substituent on the amide group. The main structural variations are the halogens on the phenyl rings and the alkyl substituent on the pyrazole ring. This similarity in structure suggests that, like SR141716, N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide may interact with the CB1 receptor, potentially influencing appetite regulation or addiction-related behaviors. [https://www.semanticscholar.org/paper/a574fd4f616dc4a99684e0cfcb7146f60fdddbd4] [], [https://www.semanticscholar.org/paper/5a81a497c851cfb152438b75a4a064171498b0c7] []
Compound Description: SAB378 is a peripherally restricted CB1/CB2 receptor agonist known to inhibit gastrointestinal motility []. While demonstrating effectiveness in reducing gastrointestinal transit, it was found to be ineffective in modifying inflammation in two experimental colitis models.
Relevance: While SAB378 belongs to a different chemical class than N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, its focus on cannabinoid receptors as therapeutic targets offers valuable insight. SAB378's activity profile highlights the potential for targeting specific cannabinoid receptor subtypes (peripheral CB1) to achieve desired therapeutic effects without undesired central nervous system effects, a factor potentially relevant in the development of drugs related to the target compound. [https://www.semanticscholar.org/paper/1cdd7fa21092ec47e42e8d653d32b77d876d33f0] []
Compound Description: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) []. Inhibition of MAGL by JZL184 results in increased levels of 2-AG, leading to activation of CB1 and CB2 receptors. This compound has demonstrated anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury.
Relevance: Although JZL184 targets the endocannabinoid system through MAGL inhibition rather than direct receptor interaction, its relevance to N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide lies in its potential to indirectly modulate CB1 and CB2 receptor activity. JZL184's anti-inflammatory effects highlight the therapeutic potential of manipulating the endocannabinoid system, which may be relevant to the investigation of N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide and its potential biological activities. [https://www.semanticscholar.org/paper/237a10823ce438419c5afb9f76c190ebc93137f6] []
Compound Description: NESS 0327 is a novel cannabinoid antagonist that exhibits high selectivity for the CB1 receptor []. It demonstrates significantly stronger affinity for CB1 compared to the well-known antagonist SR141716A and displays potent antagonistic effects in both in vitro and in vivo models.
Relevance: NESS 0327 is structurally related to N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide through their shared pyrazole-3-carboxamide core and the piperidinyl substituent on the amide. While NESS 0327 incorporates a more complex tetrahydrobenzocycloheptapyrazole system, the fundamental structural similarities, coupled with its high CB1 affinity and antagonistic activity, suggest that N-(2,4-dibromo-6-fluorophenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide may also hold potential as a cannabinoid receptor ligand, possibly with a similar pharmacological profile. [https://www.semanticscholar.org/paper/5a25529ecc86e58e12f0041a73079a8321d59183] []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.